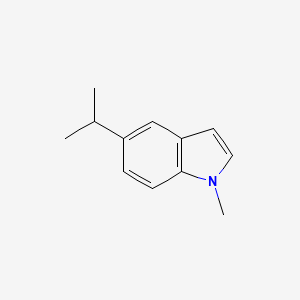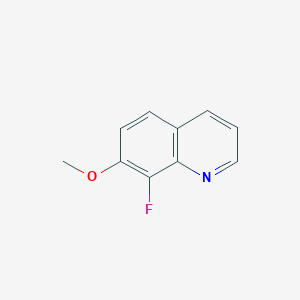
6-Ethyl-3-methoxy-2-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-3-methoxy-2-methylphenol is an organic compound belonging to the phenol family It is characterized by the presence of an ethyl group, a methoxy group, and a methyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3-methoxy-2-methylphenol can be achieved through several methods. One common approach involves the alkylation of 3-methoxy-2-methylphenol with ethyl halides under basic conditions. Another method includes the use of Friedel-Crafts alkylation, where 3-methoxy-2-methylphenol is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethyl-3-methoxy-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
6-Ethyl-3-methoxy-2-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Ethyl-3-methoxy-2-methylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways and chemical processes. The compound’s effects are mediated through its ability to modulate enzyme activity, interact with cellular membranes, and affect signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
o-Cresol (2-Methylphenol): Similar structure but lacks the ethyl and methoxy groups.
m-Cresol (3-Methylphenol): Similar structure but lacks the ethyl and methoxy groups.
p-Cresol (4-Methylphenol): Similar structure but lacks the ethyl and methoxy groups.
Uniqueness
6-Ethyl-3-methoxy-2-methylphenol is unique due to the presence of both ethyl and methoxy groups, which confer distinct chemical properties and reactivity compared to other cresol derivatives. These functional groups enhance its solubility, stability, and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
6-ethyl-3-methoxy-2-methylphenol |
InChI |
InChI=1S/C10H14O2/c1-4-8-5-6-9(12-3)7(2)10(8)11/h5-6,11H,4H2,1-3H3 |
Clé InChI |
PYLWBCLVSPETPL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C=C1)OC)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11913606.png)
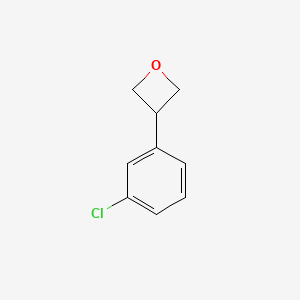
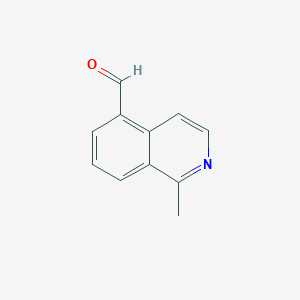
![2H-Cyclopenta[G]quinoxaline](/img/structure/B11913614.png)
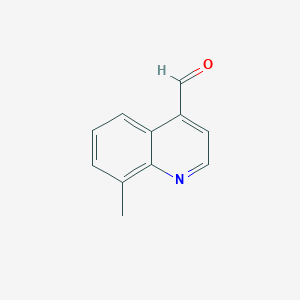
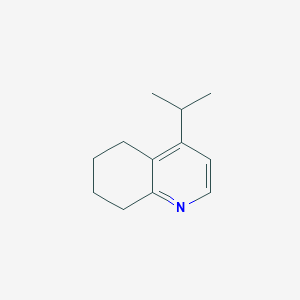
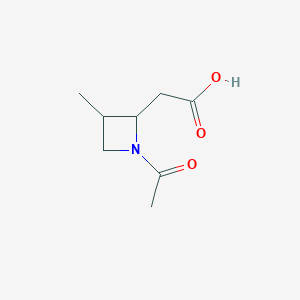
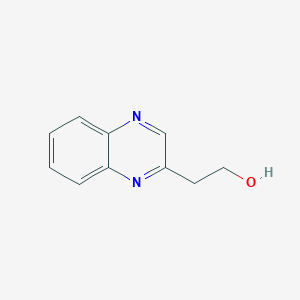
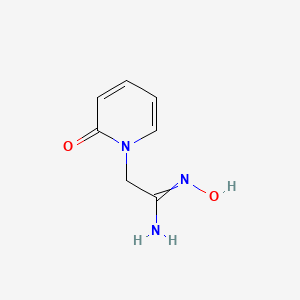


![2-Chloro-8-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913668.png)
